molecular formula C7H12O3 B13144843 ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate

ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate

Cat. No.: B13144843
M. Wt: 144.17 g/mol
InChI Key: XLPWARQDCQSFMG-NTSWFWBYSA-N
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Description

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring an ethyl ester group at position 1 and a hydroxyl group at position 2 of the strained four-membered ring. The (1S,2R) stereochemistry confers unique spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Key structural attributes include:

  • Cyclobutane core: Introduces significant ring strain (~110 kJ/mol), enhancing reactivity compared to larger rings.
  • Hydroxyl group: Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
  • Ethyl ester: Modulates lipophilicity and stability compared to methyl or other alkyl esters.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

XLPWARQDCQSFMG-NTSWFWBYSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]1O

Canonical SMILES

CCOC(=O)C1CCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclobutene derivatives. This method uses a chiral catalyst to introduce the hydroxyl group at the desired stereocenter, resulting in the formation of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of cyclobutanone or cyclobutanal.

    Reduction: Formation of ethyl (1S,2R)-2-hydroxycyclobutanol.

    Substitution: Formation of ethyl (1S,2R)-2-halocyclobutane-1-carboxylate.

Scientific Research Applications

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The stereochemistry of the compound ensures selective interactions with chiral targets, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical data for ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Purity Storage Conditions Key Substituents Reference
This compound (Target) C₇H₁₂O₃ 144.17* N/A Likely -20°C (inferred) Ethyl ester, hydroxyl, cyclobutane N/A
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate C₂₁H₃₄O₂ 318.49 67% Not specified Methyl ester, cyclohexyl substituent [1]
Methyl (1R,2R,3S)-2-(7-methoxybenzo[d][1,3]dioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutane-1-carboxylate C₂₄H₂₆O₈ 442.46 92% Not specified Methyl ester, aromatic substituents [2]
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate C₈H₁₅NO₂ 157.21 >98% -20°C, dark, sealed Ethyl ester, amino, cyclopentane [8]
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate C₇H₁₃NO₂ 143.18 Not specified Not specified Methyl ester, amino, cyclopropane [9]

*Calculated based on molecular formula.

Key Comparative Analysis

Cyclobutane vs. Larger/Smaller Rings
  • Ring Strain: Cyclobutane derivatives (e.g., target compound) exhibit higher strain than cyclopentane (e.g., ethyl (1S,2R)-2-aminocyclopentanecarboxylate ) or cyclopropane analogues (e.g., methyl 1-amino-2-ethylcyclopropanecarboxylate ). This strain enhances reactivity in ring-opening or functionalization reactions .
  • Conformational Flexibility : Cyclobutane’s puckered geometry reduces steric hindrance compared to planar cyclopropane derivatives, enabling diverse stereochemical outcomes .
Functional Group Effects
  • Hydroxyl vs.
  • Ester Group Variations : Ethyl esters (target compound) generally offer slower hydrolysis rates than methyl esters (e.g., ), improving stability in biological systems .

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